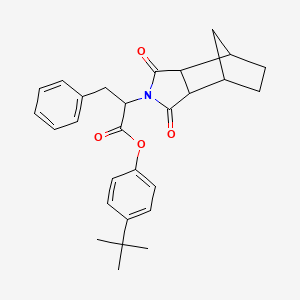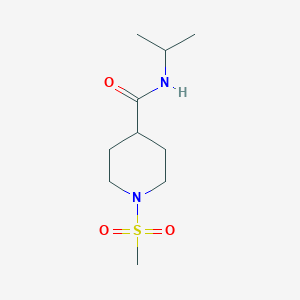![molecular formula C17H23N3O2 B4061948 (2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B4061948.png)
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide
Übersicht
Beschreibung
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a dihydroindene moiety, and a pyrrolidine carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the dihydroindene core, the introduction of the dimethylamino group, and the coupling with pyrrolidine-2-carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. These methods can help in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: It could be explored for its therapeutic potential in treating certain diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group may play a role in binding to receptors or enzymes, while the dihydroindene and pyrrolidine moieties contribute to the overall stability and activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide: shares similarities with other compounds containing dimethylamino groups and dihydroindene moieties.
N,N-dimethyl enaminones: These compounds are structurally related and have similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)17(10-12-6-3-4-7-13(12)11-17)16(22)20-9-5-8-14(20)15(18)21/h3-4,6-7,14H,5,8-11H2,1-2H3,(H2,18,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBOSSIGHTJEC-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCC[C@H]3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B4061874.png)
![N-ethyl-3,4-dimethoxy-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B4061880.png)
![N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4061885.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4061892.png)
![4-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2,6-dimethylphenol](/img/structure/B4061900.png)

![ethyl 4-{methyl[(3-methyl-2-thienyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4061908.png)
![N-ethyl-2-(methylamino)-N-[(2E)-3-phenylprop-2-en-1-yl]nicotinamide](/img/structure/B4061909.png)
![1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4061910.png)

![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B4061923.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B4061924.png)
![1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B4061932.png)
![4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B4061938.png)
